isobutyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate isobutyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15578153
InChI: InChI=1S/C22H28N2O5S/c1-6-28-16-8-7-15(11-17(16)27-5)20-19(21(26)29-12-13(2)3)14(4)23-22-24(20)18(25)9-10-30-22/h7-8,11,13,20H,6,9-10,12H2,1-5H3
SMILES:
Molecular Formula: C22H28N2O5S
Molecular Weight: 432.5 g/mol

isobutyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

CAS No.:

Cat. No.: VC15578153

Molecular Formula: C22H28N2O5S

Molecular Weight: 432.5 g/mol

* For research use only. Not for human or veterinary use.

isobutyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate -

Specification

Molecular Formula C22H28N2O5S
Molecular Weight 432.5 g/mol
IUPAC Name 2-methylpropyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Standard InChI InChI=1S/C22H28N2O5S/c1-6-28-16-8-7-15(11-17(16)27-5)20-19(21(26)29-12-13(2)3)14(4)23-22-24(20)18(25)9-10-30-22/h7-8,11,13,20H,6,9-10,12H2,1-5H3
Standard InChI Key ZWPLEMVRLDGJTJ-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC(C)C)OC

Introduction

Isobutyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] thiazine-7-carboxylate is a complex organic compound belonging to the pyrimido[2,1-b] thiazine class of heterocyclic molecules. This compound is notable for its intricate structure and potential applications in pharmaceutical and chemical research.

Key Functional Groups

  • Isobutyl Ester: Enhances solubility and reactivity.

  • Methoxy and Ethoxy Substituents: Contribute to electronic properties and potential biological activity.

  • Thiazine Ring: A sulfur-containing heterocyclic core that may interact with biological targets.

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic transformations:

  • Formation of the Pyrimido-Thiazine Core:

    • Cyclization reactions between thiourea derivatives and β-keto esters under acidic or basic conditions.

  • Functionalization:

    • Introduction of the ethoxy-methoxyphenyl group via electrophilic aromatic substitution or coupling reactions.

  • Esterification:

    • The isobutyl ester is incorporated through esterification using isobutanol and appropriate catalysts.

Pharmaceutical Potential

The pyrimido[2,1-b] thiazine framework is studied for its bioactivity:

  • Anticancer Activity: Similar derivatives have shown cytotoxic effects in vitro.

  • Antimicrobial Properties: The thiazine ring can disrupt bacterial enzyme systems.

Material Science

The compound's stability and electronic properties make it a candidate for use in advanced materials research.

NMR (Nuclear Magnetic Resonance)

  • Proton NMR (¹H NMR): Signals corresponding to aromatic protons (~6–8 ppm), methoxy (~3–4 ppm), and aliphatic protons (~0.9–2 ppm).

  • Carbon NMR (¹³C NMR): Peaks for carbonyl carbons (~160–180 ppm) and aromatic carbons (~110–150 ppm).

IR (Infrared Spectroscopy)

Characteristic absorptions include:

  • Carbonyl group (~1700 cm⁻¹).

  • Aromatic C-H stretching (~3000 cm⁻¹).

Comparative Analysis of Related Compounds

PropertyIsobutyl CompoundRelated Trimethoxy Derivative
Molecular FormulaC22H28N2O5SC22H28N2O6S
Functional GroupsMethoxy, EthoxyTrimethoxy
Bioactivity PotentialAnticancer, AntimicrobialAntioxidant

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